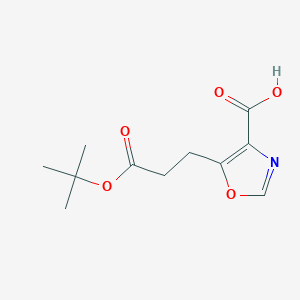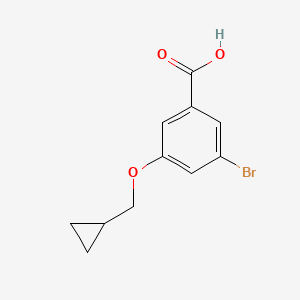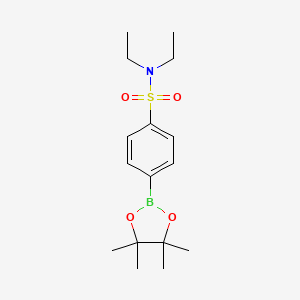![molecular formula C18H25NO5 B1400346 Ácido 4-{[1-(Tert-butoxicarbonil)piperidin-4-il]metoxi}benzoico CAS No. 1035270-79-1](/img/structure/B1400346.png)
Ácido 4-{[1-(Tert-butoxicarbonil)piperidin-4-il]metoxi}benzoico
Descripción general
Descripción
“4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]methoxy}benzoic acid” is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Molecular Structure Analysis
The molecular formula of this compound is C17H23NO5 . The InChI string representation of its structure isInChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) . This provides a standard way to encode the compound’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
The molecular weight of this compound is 321.4 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors .Aplicaciones Científicas De Investigación
He realizado una búsqueda sobre las aplicaciones de investigación científica del ácido 4-{[1-(Tert-butoxicarbonil)piperidin-4-il]metoxi}benzoico. Aquí hay un análisis específico de sus aplicaciones únicas:
Desarrollo de PROTAC
Este compuesto sirve como un enlace semiflexible en el desarrollo de las quimeras de direccionamiento de proteólisis (PROTAC). Los PROTAC son moléculas bifuncionales que reclutan una ligasa de ubiquitina E3 para etiquetar proteínas no deseadas para su degradación por el proteasoma. La naturaleza semiflexible de este enlace puede afectar la orientación tridimensional del degradador, influyendo en la formación del complejo ternario y la eficiencia de la degradación .
Degradación de proteínas dirigida
Incorporar rigidez en la región de enlace de los degradadores de proteínas bifuncionales, como los que se utilizan en los PROTAC, puede afectar la disposición espacial de las moléculas involucradas en el proceso de degradación. Esto puede tener implicaciones significativas para la eficacia de las estrategias de degradación de proteínas dirigidas .
Mecanismo De Acción
Target of Action
It is known to be used as a semi-flexible linker in protac (proteolysis targeting chimeras) development . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the compound may impact the 3D orientation of the degrader and thus ternary complex formation .
Biochemical Pathways
In general, protacs modulate protein levels, affecting the pathways in which these proteins are involved .
Pharmacokinetics
The optimization of drug-like properties is a key consideration in the development of protacs .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to changes in cellular processes and pathways in which the target protein is involved .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of protacs .
Safety and Hazards
Propiedades
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-10-8-13(9-11-19)12-23-15-6-4-14(5-7-15)16(20)21/h4-7,13H,8-12H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBCSISMQKZUQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[2-(3-hydroxypiperidin-1-yl)ethyl]carbamate](/img/structure/B1400270.png)

![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
![4-((1,3-Dioxolan-2-yl)methyl)-6-methoxypyrido[3,2-b]pyrazin-3(4h)-one](/img/structure/B1400279.png)




